molecular formula C11H13N5O2 B11476464 N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine

N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine

Cat. No.: B11476464
M. Wt: 247.25 g/mol
InChI Key: WNGWILCFTVOXLL-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine” typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Propynyloxy Groups: The propynyloxy groups can be introduced via nucleophilic substitution reactions using propargyl alcohol and suitable catalysts.

    Attachment of the Aminoethyl Group: The final step involves the reaction of the intermediate with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propynyloxy groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the triazine ring or the aminoethyl group, potentially yielding different reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the triazine core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of “N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propynyloxy groups may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-N-[4,6-dimethoxy-1,3,5-triazin-2-yl]amine
  • N-(2-aminoethyl)-N-[4,6-dichloro-1,3,5-triazin-2-yl]amine

Uniqueness

Compared to similar compounds, “N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine” may exhibit unique reactivity due to the presence of the propynyloxy groups. These groups can participate in various chemical reactions, potentially leading to the formation of novel derivatives with distinct properties.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N'-[4,6-bis(prop-2-ynoxy)-1,3,5-triazin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C11H13N5O2/c1-3-7-17-10-14-9(13-6-5-12)15-11(16-10)18-8-4-2/h1-2H,5-8,12H2,(H,13,14,15,16)

InChI Key

WNGWILCFTVOXLL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC(=N1)NCCN)OCC#C

Origin of Product

United States

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